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molecular formula C13H9IN2O2S B572889 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-94-1

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B572889
M. Wt: 384.191
InChI Key: WXBJXZNURXJKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198273B2

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (24, 0.521 g, 2.13 mmol), tetra-N-butylammonium bromide (0.0689 g, 0.214 mmol), and 5.00 M sodium hydroxide in water (5.50 mL, 0.0275 mol) were combined in a round bottom flask. Benzenesulfonyl chloride (28, 0.327 mL, 2.56 mmol) in 5.0 mL of tetrahydrofuran was added dropwise at room temperature. The reaction was stirred at room temperature overnight and the two layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic layers were washed with 1M aqueous sodium bicarbonate followed by water. The organic layer was washed with brine and dried over anhydrous sodium sulfate, then filtered and the filtrate concentrated. The crude material was purified by silica gel flash chromatography eluting with ethyl acetate and dichloromethane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (29, 0.702 g).
Quantity
0.521 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0.0689 g
Type
catalyst
Reaction Step One
Quantity
0.327 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[OH-].[Na+].O.[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].O1CCCC1>[C:14]1([S:20]([N:8]2[C:5]3=[N:6][CH:7]=[C:2]([I:1])[CH:3]=[C:4]3[CH:10]=[CH:9]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.521 g
Type
reactant
Smiles
IC=1C=C2C(=NC1)NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.5 mL
Type
reactant
Smiles
O
Name
Quantity
0.0689 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Two
Name
Quantity
0.327 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with 1M aqueous sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.702 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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